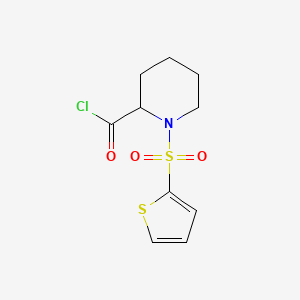![molecular formula C9H12ClNO3 B1389581 Chlorhydrate de (7-méthoxy-benzo[1,3]dioxol-5-yl)-méthylamine CAS No. 1185295-23-1](/img/structure/B1389581.png)
Chlorhydrate de (7-méthoxy-benzo[1,3]dioxol-5-yl)-méthylamine
Vue d'ensemble
Description
“C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride” is a compound related to a series of chalcone derivatives that have shown promising cytotoxic activity . These molecules have been evaluated for their potential as antiproliferative agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized . The synthesis was carried out via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures of these compounds were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. These reactions include a Pd-catalyzed C-N cross-coupling . Further details about the chemical reactions involved in the synthesis of “C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride” specifically are not available in the retrieved information.Applications De Recherche Scientifique
D'après les informations disponibles, voici une analyse complète des applications de recherche scientifique du chlorhydrate de (7-méthoxy-benzo[1,3]dioxol-5-yl)-méthylamine :
Recherche anticancéreuse
Ce composé a été évalué pour son activité antiproliférative contre diverses cellules cancéreuses telles que CCRF-CEM, LNCaP et MIA PaCa-2. Une série de dérivés portant diverses portions hétéroaryliques fusionnées en position 3 ont montré une bonne sélectivité entre les cellules cancéreuses et les cellules normales .
Recherche en protéomique
Il est également utilisé comme biochimique pour la recherche en protéomique, qui implique l'étude des protéomes et de leurs fonctions. Les propriétés du composé peuvent être utilisées pour comprendre les interactions protéiques et les mécanismes des maladies .
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Avantages Et Limitations Des Expériences En Laboratoire
The use of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride in lab experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive compared to other compounds. Additionally, C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride is highly stable and can be stored for long periods of time without degradation. However, C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride can be toxic at high concentrations, so it is important to use appropriate safety measures when working with it in the lab.
Orientations Futures
The potential applications of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride are vast and there are many possible future directions for research. These include further studies into its biochemical and physiological effects, as well as its potential therapeutic uses. Additionally, further research into the synthesis and characterization of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride could lead to the development of new materials and technologies. Finally, further research into the mechanism of action of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride could lead to a better understanding of its effects on the body and its potential therapeutic uses.
Propriétés
IUPAC Name |
(7-methoxy-1,3-benzodioxol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8;/h2-3H,4-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBELNQMLIJIGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185295-23-1 | |
| Record name | 1,3-Benzodioxole-5-methanamine, 7-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline](/img/structure/B1389498.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B1389503.png)


![Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389508.png)

![N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1389514.png)
![5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol](/img/structure/B1389515.png)

![N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389519.png)

![(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1389521.png)